1-(2-{N-[3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamido}acetyl)piperidine-4-carboxamide
Description
1-(2-{N-[3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamido}acetyl)piperidine-4-carboxamide is a complex organic compound featuring a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Properties
IUPAC Name |
1-[2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4S/c1-15-5-7-19(8-6-15)33(31,32)28(18-4-2-3-17(13-18)22(23,24)25)14-20(29)27-11-9-16(10-12-27)21(26)30/h2-8,13,16H,9-12,14H2,1H3,(H2,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOGQQHSYDLKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC(CC2)C(=O)N)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{N-[3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamido}acetyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of piperidine-4-carboxamide with a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-quality compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-{N-[3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamido}acetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-{N-[3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamido}acetyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-{N-[3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamido}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to its biological effects. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-purin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide
Uniqueness
1-(2-{N-[3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamido}acetyl)piperidine-4-carboxamide is unique due to its specific structural features, including the presence of both a trifluoromethyl group and a sulfonamido group. These features contribute to its high stability, bioavailability, and potential for diverse applications in scientific research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
